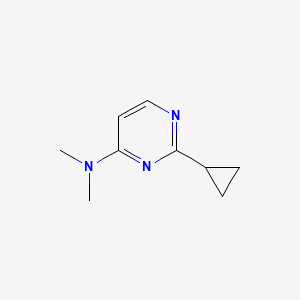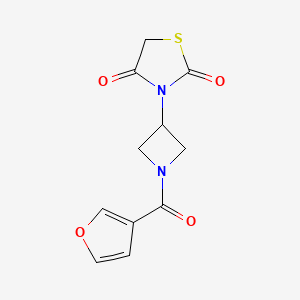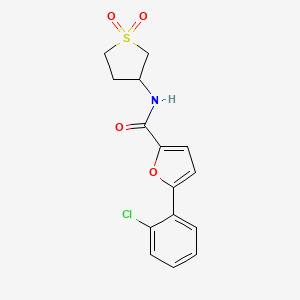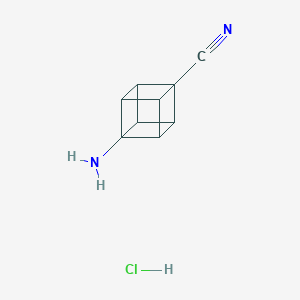
2-Cyclopropyl-N,N-dimethylpyrimidin-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-N,N-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.2196 . It is available for purchase from various chemical suppliers.
Relevant Papers I found a paper that discusses the identification and synthesis of potential process-related impurities of trametinib, an anti-cancer drug . While this paper does not specifically mention 2-cyclopropyl-N,N-dimethylpyrimidin-4-amine, it may provide useful context or related information.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-N,N-dimethylpyrimidin-4-amine involves the inhibition of certain enzymes involved in various biological processes. It has been shown to inhibit the activity of dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. It has also been shown to inhibit the activity of beta-secretase, which is involved in the production of beta-amyloid peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclopropyl-N,N-dimethylpyrimidin-4-amine are dependent on the specific enzyme that it inhibits. Inhibition of dihydrofolate reductase can lead to a decrease in the synthesis of DNA and RNA, which can affect cell proliferation. Inhibition of beta-secretase can lead to a decrease in the production of beta-amyloid peptides, which can potentially slow the progression of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyclopropyl-N,N-dimethylpyrimidin-4-amine in lab experiments is its unique chemical structure, which allows for selective inhibition of specific enzymes. However, one limitation is that it may not be effective against all types of cancer or Alzheimer's disease, as the specific enzymes involved may vary between different types of these diseases.
Zukünftige Richtungen
There are several future directions for research involving 2-cyclopropyl-N,N-dimethylpyrimidin-4-amine. One direction is the development of more potent analogs of this compound that can selectively inhibit specific enzymes involved in different diseases. Another direction is the study of the potential use of this compound in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in treating other diseases.
Synthesemethoden
The synthesis of 2-cyclopropyl-N,N-dimethylpyrimidin-4-amine involves the reaction of 2-cyclopropyl-4,6-diaminopyrimidine with N,N-dimethylformamide dimethyl acetal in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures, and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
Verwendung in ionischen Flüssigkeiten
“2-Cyclopropyl-N,N-dimethylpyrimidin-4-amin” könnte potentiell bei der Synthese von ionischen Flüssigkeiten verwendet werden . Ionische Flüssigkeiten haben in der organischen Synthese eine rasante Zunahme ihrer Verwendung als grüne Alternative zu traditionellen Lösungsmitteln erfahren . Sie werden auch als Katalysatoren eingesetzt .
Katalysator für die Fischer-Indol-Synthese
Diese Verbindung könnte potentiell als Katalysator für die Fischer-Indol-Synthese verwendet werden . Die Fischer-Indol-Synthese ist eine chemische Reaktion, die die heterocyclische Verbindung Indol aus einem (substituierten) Phenylhydrazin und einem Aldehyd oder Keton unter sauren Bedingungen erzeugt .
Katalysator für die 1H-Tetrazol-Synthese
“this compound” könnte auch als Katalysator für die 1H-Tetrazol-Synthese verwendet werden . Tetrazole sind eine Klasse synthetischer organischer Verbindungen, die in einer Vielzahl von Anwendungen eingesetzt werden, darunter Pharmazeutika, Agrochemikalien und Sprengstoffe .
Potentieller Multi-Target-Kinase-Inhibitor
Pyrrolo[2,3-d]pyrimidin-Derivate, die potentiell “this compound” umfassen könnten, haben sich als potentielle Multi-Target-Kinase-Inhibitoren erwiesen . Diese Verbindungen haben vielversprechende zytotoxische Wirkungen gegen verschiedene Krebszelllinien gezeigt .
Apoptoseinduktor
Diese Verbindungen wurden auch als Induktoren des Zellzyklusarrestes und der Apoptose in HepG2-Zellen gefunden . Dies geht mit einer bemerkenswerten Zunahme der proapoptotischen Proteine Caspase-3 und Bax sowie der Herunterregulierung der Bcl-2-Aktivität einher .
Eigenschaften
IUPAC Name |
2-cyclopropyl-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12(2)8-5-6-10-9(11-8)7-3-4-7/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYVAQBGSLDXOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2379277.png)





![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)


![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)
![Benzyl [[(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B2379297.png)